Ethyl 2-(furan-2-carbonylamino)-4-methyl-5-propylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-(furan-2-carbonylamino)-4-methyl-5-propylthiophene-3-carboxylate is a complex organic compound that features a furan ring, a thiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(furan-2-carbonylamino)-4-methyl-5-propylthiophene-3-carboxylate typically involves multiple steps. One common method includes the coupling of a furan derivative with a thiophene derivative. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction. For example, the coupling of carboxylic acid with 2-amino-1-(furan-2-yl)ethanone hydrochloride in the presence of EDCI, HOBt, and NMM can yield the desired amide, which is then further processed to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow, gas-phase synthesis techniques. These methods are optimized for high yield and selectivity, often using catalysts such as ZrO2 to achieve the desired product with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(furan-2-carbonylamino)-4-methyl-5-propylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Functional groups on the furan and thiophene rings can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(furan-2-carbonylamino)-4-methyl-5-propylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-(furan-2-carbonylamino)-4-methyl-5-propylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbonyl amino acid derivatives: These compounds share the furan ring and have similar functional groups, making them comparable in terms of reactivity and applications.
Thiophene-2-carbonyl amino acid derivatives: These compounds feature the thiophene ring and are used in similar contexts.
Uniqueness
Ethyl 2-(furan-2-carbonylamino)-4-methyl-5-propylthiophene-3-carboxylate is unique due to its specific combination of furan and thiophene rings, along with its functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
IUPAC Name |
ethyl 2-(furan-2-carbonylamino)-4-methyl-5-propylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-4-7-12-10(3)13(16(19)20-5-2)15(22-12)17-14(18)11-8-6-9-21-11/h6,8-9H,4-5,7H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVIMBJEQYCOBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=C(S1)NC(=O)C2=CC=CO2)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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